6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one
Overview
Description
6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one is a naturally occurring compound isolated from the fungus Pestalotiopsis sp. YMF1.0474. This compound is known for its acetylcholinesterase inhibitory activity, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2H-pyran-2-one and (S)-1-hydroxypentyl derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fermentation processes using the fungus Pestalotiopsis sp. YMF1.0474. The compound is then extracted and purified from the culture broth using advanced separation techniques .
Chemical Reactions Analysis
Types of Reactions
6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted pyranones.
Scientific Research Applications
6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of pyranone derivatives and their reactivity.
Biology: The compound’s acetylcholinesterase inhibitory activity makes it a potential candidate for studying neurodegenerative diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating conditions like Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance neurotransmission and potentially improve cognitive function .
Comparison with Similar Compounds
Similar Compounds
LL-P880 β: Another compound isolated from the same fungus with similar acetylcholinesterase inhibitory activity.
Pestalrone A: A related compound with different structural features but similar biological activity.
Methyl (E)-octadec-9-enoate: A compound with distinct chemical properties but isolated from the same source.
Uniqueness
6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one is unique due to its specific structural features, such as the presence of a hydroxypentyl group and a methoxy group on the pyranone ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
6-[(1S)-1-hydroxypentyl]-4-methoxypyran-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-4-5-9(12)10-6-8(14-2)7-11(13)15-10/h6-7,9,12H,3-5H2,1-2H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFKXWDSIIPMJT-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC(=CC(=O)O1)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C1=CC(=CC(=O)O1)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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